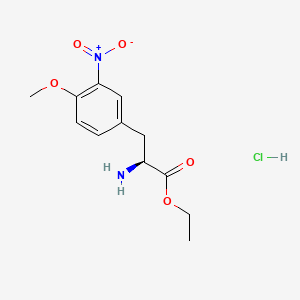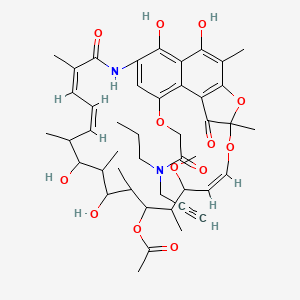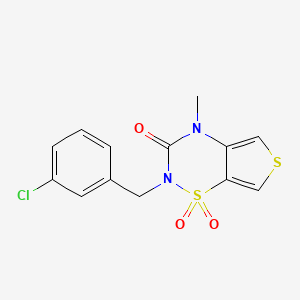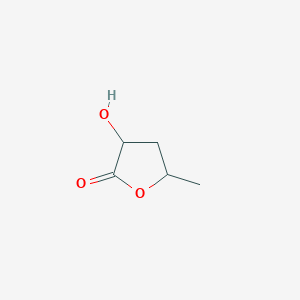
DL-Tyrosine, O-methyl-3-nitro-, ethyl ester, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-Tyrosine, O-methyl-3-nitro-, ethyl ester, monohydrochloride is a synthetic derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DL-Tyrosine, O-methyl-3-nitro-, ethyl ester, monohydrochloride typically involves the esterification of DL-tyrosine with ethanol in the presence of an acid catalyst, followed by nitration and subsequent conversion to the hydrochloride salt. The reaction conditions often include:
Esterification: DL-tyrosine is reacted with ethanol and an acid catalyst such as sulfuric acid or hydrochloric acid at elevated temperatures.
Nitration: The esterified product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
DL-Tyrosine, O-methyl-3-nitro-, ethyl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Conversion to carboxylic acids.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
DL-Tyrosine, O-methyl-3-nitro-, ethyl ester, monohydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug for tyrosine.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of DL-Tyrosine, O-methyl-3-nitro-, ethyl ester, monohydrochloride involves its conversion to active metabolites in the body. The ester group is hydrolyzed to release DL-tyrosine, which can then participate in various metabolic pathways. The nitro group may also undergo reduction to form amino derivatives, which can interact with specific molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Tyrosine Methyl Ester: Similar in structure but with a methyl ester group instead of an ethyl ester group.
DL-Tyrosine Ethyl Ester: Lacks the nitro group, making it less reactive in certain chemical reactions.
L-Tyrosine Nitrate: Contains a nitrate group instead of a nitro group, leading to different chemical properties.
Uniqueness
DL-Tyrosine, O-methyl-3-nitro-, ethyl ester, monohydrochloride is unique due to the presence of both the nitro group and the ethyl ester group, which confer distinct chemical reactivity and potential applications. Its ability to act as a prodrug for tyrosine and its involvement in various metabolic pathways make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
116366-24-6 |
|---|---|
Molekularformel |
C12H17ClN2O5 |
Molekulargewicht |
304.72 g/mol |
IUPAC-Name |
ethyl (2S)-2-amino-3-(4-methoxy-3-nitrophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C12H16N2O5.ClH/c1-3-19-12(15)9(13)6-8-4-5-11(18-2)10(7-8)14(16)17;/h4-5,7,9H,3,6,13H2,1-2H3;1H/t9-;/m0./s1 |
InChI-Schlüssel |
JLCJRMSUQYUAJR-FVGYRXGTSA-N |
Isomerische SMILES |
CCOC(=O)[C@H](CC1=CC(=C(C=C1)OC)[N+](=O)[O-])N.Cl |
Kanonische SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)OC)[N+](=O)[O-])N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 8-(bromomethyl)-2-methyl-4-(pyrrolidine-1-carbonyloxy)-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12762520.png)
![(E)-but-2-enedioic acid;4-(2-fluoro-8-methoxy-6H-benzo[b][4,1]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B12762522.png)








![ethyl N-[11-[2-(tert-butylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride](/img/structure/B12762574.png)


